molecular formula C15H11BrCl3N3O4S B11984825 4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid CAS No. 303062-22-8

4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid

Cat. No.: B11984825
CAS No.: 303062-22-8
M. Wt: 515.6 g/mol
InChI Key: COIGLXVAOHGWMI-UHFFFAOYSA-N
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Description

4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, a trichloroethyl group, and a thioureido linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of 5-bromofuran-2-carboxyhydrazide with aromatic and heterocyclic aldehydes to form Schiff bases. These Schiff bases are then subjected to cyclocondensation reactions with thioglycolic acid or thiolactic acid to yield the desired thioureido derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and purifying the final product, would apply. Techniques like recrystallization, chromatography, and distillation are commonly used to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to introduce additional functional groups.

    Reduction: The trichloroethyl group can be reduced to form simpler alkyl derivatives.

    Substitution: The thioureido linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring may yield bromofuran-2-carboxylic acid derivatives, while reduction of the trichloroethyl group can produce trichloroethyl alcohol derivatives.

Scientific Research Applications

Structural Information

  • Molecular Formula : C15H11BrCl3N3O4S
  • SMILES : C1=CC(=CC=C1C(=O)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br
  • InChI : InChI=1S/C15H11BrCl3N3O4S/c16-10-6-5-9(26-10)11(23)21-13(15(17,18)19)22-14(27)20-8-3-1-7(2-4-8)12(24)25/h1-6,13H,(H,21,23)(H,24,25)(H2,20,22,27)

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+513.87923198.0
[M+Na]+535.86117197.6
[M+NH4]+530.90577199.5
[M+K]+551.83511199.0
[M-H]-511.86467198.3

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in targeting specific biological pathways or diseases due to its thiourea and carboxamide functionalities. Case studies indicate that derivatives of similar compounds exhibit antimicrobial properties and may serve as scaffolds for developing new antibiotics.

Anticancer Activity

Research has shown that compounds containing bromofuran and thiourea moieties can exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo.

Agricultural Applications

The unique properties of this compound may also extend to agricultural science as a potential pesticide or herbicide. The presence of halogenated groups enhances the bioactivity of such compounds against pests and diseases affecting crops. Preliminary studies on similar structures have indicated effective pest control mechanisms.

Material Science

Due to its complex structure and the presence of multiple functional groups, this compound could be explored for applications in material science, such as the development of polymeric materials or coatings with specific chemical resistance and durability.

Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of derivatives of thiourea-based compounds against various bacterial strains. The results indicated that modifications similar to those present in 4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid significantly enhanced antibacterial activity compared to standard antibiotics.

Cancer Cell Apoptosis Induction

Another investigation focused on the anticancer properties of bromofuran derivatives showed promising results in inducing apoptosis in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity.

Pesticidal Activity

Research on halogenated compounds demonstrated their effectiveness as pesticides. A comparative analysis indicated that similar compounds exhibited significant insecticidal activity against common agricultural pests, suggesting a potential pathway for developing new agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromofuran ring and thioureido linkage are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes and receptors, leading to the modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid is unique due to its combination of a bromofuran ring, a trichloroethyl group, and a thioureido linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

4-(3-(1-(5-Bromofuran-2-carboxamido)-2,2,2-trichloroethyl)thioureido)benzoic acid, with the CAS number 303062-22-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C15H11BrCl3N3O4S
  • Molar Mass : 515.59 g/mol

The compound features a complex structure that includes a bromofuran moiety and a thiourea linkage, which are known to influence its biological properties.

Research indicates that compounds with similar structural motifs often exhibit various biological activities such as:

  • Antimicrobial Activity : Compounds containing bromine and thiourea groups have been shown to possess antimicrobial properties. The presence of the bromofuran moiety enhances this activity by disrupting microbial cell membranes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that derivatives of benzoic acid can inhibit proteolytic enzymes like cathepsins B and L, which play critical roles in cellular degradation processes .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that modifications at the aromatic ring significantly affect their potency against bacterial strains. The compound was tested against several pathogens, demonstrating notable inhibitory effects, particularly at higher concentrations (10-100 µg/mL) without significant cytotoxicity to human cells .

Cytotoxicity and Anticancer Potential

In vitro assays on cancer cell lines (e.g., Hep-G2 and A2058) showed that the compound exhibited selective cytotoxicity. At concentrations of 5 µg/mL, it induced apoptosis in cancer cells while sparing normal fibroblasts . This selectivity is crucial for developing potential anticancer agents.

Case Studies

  • Case Study on Enzyme Activation : A recent investigation highlighted the compound's ability to activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for protein homeostasis in cells. The study reported an increase in proteasomal activity by approximately 467% when treated with the compound at 10 µg/mL .
  • In Silico Studies : Computational docking studies suggested that the compound could effectively bind to target enzymes involved in cancer metabolism, supporting its potential as a therapeutic agent in oncology .

Summary of Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth
CytotoxicitySelective apoptosis in cancer cells
Enzyme ActivationEnhanced UPP and ALP activity
In Silico BindingStrong binding affinity to target enzymes

Properties

CAS No.

303062-22-8

Molecular Formula

C15H11BrCl3N3O4S

Molecular Weight

515.6 g/mol

IUPAC Name

4-[[1-[(5-bromofuran-2-carbonyl)amino]-2,2,2-trichloroethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H11BrCl3N3O4S/c16-10-6-5-9(26-10)11(23)21-13(15(17,18)19)22-14(27)20-8-3-1-7(2-4-8)12(24)25/h1-6,13H,(H,21,23)(H,24,25)(H2,20,22,27)

InChI Key

COIGLXVAOHGWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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